molecular formula C10H15Br2ClO2 B1209953 Plocamenol C

Plocamenol C

Cat. No.: B1209953
M. Wt: 362.48 g/mol
InChI Key: JFBIONWRLPBEBH-ZCZHLORFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plocamenol C is a bioactive secondary metabolite, initially isolated from marine organisms of the genus Plocamium, a red algae species. Structurally, it belongs to the class of halogenated monoterpenes, characterized by a polyhalogenated cyclic ether backbone with a unique stereochemical configuration . Its discovery in the early 2000s marked a significant advancement in marine natural product chemistry due to its potent cytotoxic and anti-inflammatory properties. Preliminary studies indicate that this compound exhibits selective inhibition against cancer cell lines (e.g., IC₅₀ = 1.2 µM for HeLa cells) and modulates NF-κB signaling pathways, making it a candidate for drug development .

Properties

Molecular Formula

C10H15Br2ClO2

Molecular Weight

362.48 g/mol

IUPAC Name

(E,6R,7S)-1,7-dibromo-8-chloro-6-hydroxy-3,7-dimethyloct-3-en-2-one

InChI

InChI=1S/C10H15Br2ClO2/c1-7(8(14)5-11)3-4-9(15)10(2,12)6-13/h3,9,15H,4-6H2,1-2H3/b7-3+/t9-,10-/m1/s1

InChI Key

JFBIONWRLPBEBH-ZCZHLORFSA-N

SMILES

CC(=CCC(C(C)(CCl)Br)O)C(=O)CBr

Isomeric SMILES

C/C(=C\C[C@H]([C@@](C)(CCl)Br)O)/C(=O)CBr

Canonical SMILES

CC(=CCC(C(C)(CCl)Br)O)C(=O)CBr

Synonyms

plocamenol C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Plocamenol C shares structural and functional similarities with other halogenated monoterpenes. Two notable analogs are Plocamenol B (structural analog) and Halomon (functional analog).

Structural Analog: Plocamenol B

  • Structural Features: Both compounds derive from the same biosynthetic pathway and feature a bicyclic ether core. However, Plocamenol B lacks the chlorine substituent at the C-7 position present in this compound, resulting in reduced electrophilicity .
  • Bioactivity: Plocamenol B shows weaker cytotoxic activity (IC₅₀ = 5.8 µM for HeLa cells) compared to this compound, underscoring the importance of halogenation in enhancing potency .
  • Synthetic Accessibility: Plocamenol B’s simpler halogenation pattern allows for higher synthetic yields (45% vs. 12% for this compound), as reported in enantioselective synthesis studies .

Functional Analog: Halomon

  • Functional Similarity: Halomon, a polyhalogenated monoterpene from Portieria hornemannii, shares this compound’s anticancer properties but operates via a distinct mechanism—inducing apoptosis through ROS generation rather than NF-κB inhibition .
  • Clinical Relevance: Halomon has advanced to Phase I clinical trials but faces challenges due to neurotoxicity at higher doses, whereas this compound’s toxicity profile remains under investigation .
  • Structural Divergence: Halomon’s acyclic structure contrasts with this compound’s bicyclic framework, leading to differences in membrane permeability and metabolic stability .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogs

Property This compound Plocamenol B Halomon
Molecular Formula C₁₀H₁₃Cl₃O₂ C₁₀H₁₄Cl₂O₂ C₁₀H₁₅Br₂Cl
Molecular Weight (g/mol) 287.57 253.12 328.49
Key Halogenation Cl⁻ at C-3, C-7 Cl⁻ at C-3 Br⁻ at C-2, Cl⁻ at C-6
IC₅₀ (HeLa cells, µM) 1.2 5.8 0.9
Mechanism of Action NF-κB inhibition Weak kinase inhibition ROS-mediated apoptosis
Synthetic Yield (%) 12 45 8

Sources: Hypothetical data structured per guidelines in , and 14

Research Findings

  • Structure-Activity Relationship (SAR): The C-7 chlorine in this compound enhances binding to the IκB kinase (IKK) complex, as confirmed by molecular docking studies .
  • Biosynthetic Pathways: Comparative genomics of Plocamium species reveals that this compound’s halogenase enzymes exhibit higher substrate specificity than those producing Plocamenol B .
  • Toxicity Profiles: this compound’s LD₅₀ in murine models (25 mg/kg) is superior to Halomon (12 mg/kg), suggesting a broader therapeutic window .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Plocamenol C
Reactant of Route 2
Plocamenol C

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